molecular formula C18H22F3N5O3S B2610664 N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1207046-92-1

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2610664
CAS RN: 1207046-92-1
M. Wt: 445.46
InChI Key: KYYMSHGDRKXBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22F3N5O3S and its molecular weight is 445.46. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition and Ocular Applications

Aminozolamide, a carbonic anhydrase inhibitor derived from ethoxzolamide, was examined for its efficacy in lowering intraocular pressure (IOP) in patients with ocular hypertension. The studies highlighted the role of the drug delivery vehicle in the effectiveness of topical carbonic anhydrase inhibitors, indicating the importance of formulation in achieving therapeutic outcomes. This suggests the potential application of similar sulfonamide compounds in the treatment of conditions like glaucoma by inhibiting carbonic anhydrase activity to reduce IOP (Lewis, Schoenwald, & Barfknecht, 1988).

Gastrointestinal Protection

Ebrotidine, another sulfonamide, was studied for its gastroprotective effects against lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs) in healthy volunteers. The research demonstrated ebrotidine's capability to mitigate the adverse effects of NSAIDs on the gastric mucosa, highlighting its therapeutic potential in protecting against NSAID-induced gastrointestinal damage (Puscas et al., 1997).

Radioprotection

S-phenethyl formamidino 4(N-ethyl isothioamide) morpholine dihydrochloride, a compound with a structural similarity to sulfonamides, was evaluated for its protective effects against radiation-induced damage. The compound was found to prevent radiation-induced changes in the thyroid and testes, as well as alterations in the biosynthesis of DNA, RNA, and proteins in the brain, suggesting its potential use in radioprotection (Hasan et al., 1983).

Schizophrenia Treatment Adjunct

While not directly related to the requested compound, studies on sodium benzoate, a D-amino acid oxidase inhibitor, show its potential as an add-on treatment for schizophrenia. By inhibiting the metabolism of D-amino acids, sodium benzoate aims to enhance N-methyl-D-aspartate receptor-mediated neurotransmission, offering a novel approach to schizophrenia treatment (Lane et al., 2013).

properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O3S/c1-13-24-16(12-17(25-13)26-8-10-29-11-9-26)22-6-7-23-30(27,28)15-4-2-14(3-5-15)18(19,20)21/h2-5,12,23H,6-11H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYMSHGDRKXBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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